N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide
Overview
Description
N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and a methylphenoxyacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acylation Reaction: The phenyl group is introduced through an acylation reaction, where the thiophene derivative reacts with an acyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiophene ring.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a corrosion inhibitor and is involved in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway in inflammation, disrupts microbial cell wall synthesis, and inhibits cell cycle progression in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2-Methylphenoxy)acetyl]amino}phenyl)-2-furamide
- N-(4-{[(3-Methylphenoxy)acetyl]amino}phenyl)-2-furamide
Uniqueness
N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring and a methylphenoxyacetyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[3-[[2-(4-methylphenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-14-7-9-17(10-8-14)25-13-19(23)21-15-4-2-5-16(12-15)22-20(24)18-6-3-11-26-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIZODFIMKHET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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